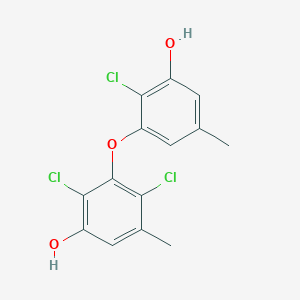
2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol is a synthetic organic compound It is characterized by its complex aromatic structure, which includes multiple chlorine and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol typically involves multiple steps, including halogenation, hydroxylation, and etherification reactions The starting materials are usually simpler aromatic compounds that undergo chlorination to introduce chlorine atoms at specific positions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors where the reaction conditions (temperature, pressure, and catalysts) are optimized for maximum yield and purity. The process would include steps for purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, although specific applications would require further research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol would depend on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions. The molecular pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar chlorination but lacking the additional hydroxyl and methyl groups.
3,5-Dichloro-2-hydroxybenzoic acid: Contains similar functional groups but with a different core structure.
2,4,6-Trichlorophenol: Another chlorinated phenol with different substitution patterns.
Uniqueness
2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol is unique due to its specific arrangement of chlorine, hydroxyl, and methyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications
Eigenschaften
CAS-Nummer |
144429-63-0 |
|---|---|
Molekularformel |
C14H11Cl3O3 |
Molekulargewicht |
333.6 g/mol |
IUPAC-Name |
2,4-dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol |
InChI |
InChI=1S/C14H11Cl3O3/c1-6-3-8(18)12(16)10(4-6)20-14-11(15)7(2)5-9(19)13(14)17/h3-5,18-19H,1-2H3 |
InChI-Schlüssel |
QPVDWOREWKDUHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=CC(=C2Cl)O)C)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)

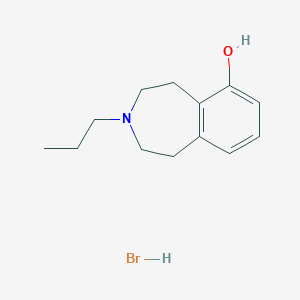

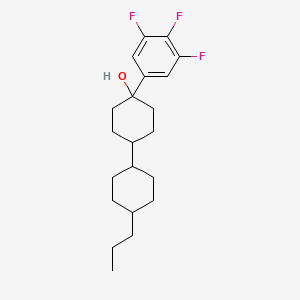

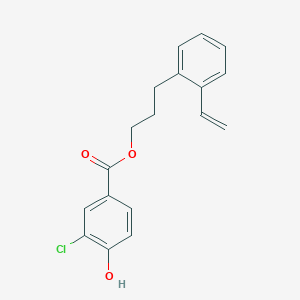
![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)

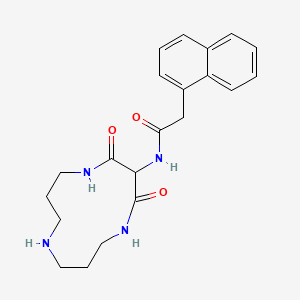
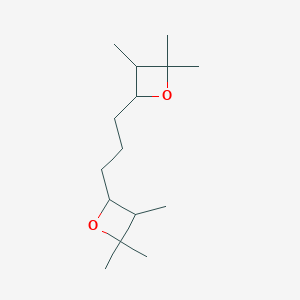
![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)

